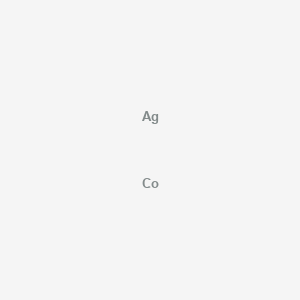
Cobalt;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and silver are two distinct elements that, when combined, form a compound with unique properties. Cobalt is a hard, lustrous, silver-gray metal known for its ferromagnetic properties and high melting point . Silver, on the other hand, is a soft, white, lustrous metal with the highest electrical and thermal conductivity of any metal . The combination of these two elements results in a compound that leverages the strengths of both metals, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-silver compounds can be achieved through various methods, including chemical reduction, co-precipitation, and sol-gel techniques . For instance, cobalt nanoparticles can be synthesized using chemical reduction methods where cobalt salts are reduced using reducing agents like sodium borohydride . Similarly, silver nanoparticles can be synthesized using chemical reduction methods involving silver salts and reducing agents like sodium citrate .
Industrial Production Methods: Industrial production of cobalt-silver compounds often involves the co-precipitation method, where cobalt and silver salts are mixed in an aqueous solution, followed by the addition of a reducing agent to precipitate the nanoparticles . This method is favored for its simplicity and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cobalt-silver compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions . For example, cobalt can react with oxygen to form cobalt oxide, while silver can react with halogens to form silver halides .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-silver compounds include acids, bases, and halogens . For instance, cobalt can react with sulfuric acid to form cobalt sulfate, while silver can react with hydrochloric acid to form silver chloride .
Major Products Formed: The major products formed from the reactions of cobalt-silver compounds include cobalt oxides, silver halides, and various coordination complexes . These products have significant applications in various fields, including catalysis and materials science.
Scientific Research Applications
Cobalt-silver compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various chemical reactions . In biology and medicine, cobalt-silver nanoparticles are used for their antimicrobial properties and as contrast agents in imaging techniques . In industry, these compounds are used in the production of high-strength alloys and as components in electronic devices .
Mechanism of Action
The mechanism of action of cobalt-silver compounds involves their interaction with biological molecules and cellular structures. For instance, silver ions can bind to bacterial cell membranes and proteins, disrupting their function and leading to cell death . Cobalt ions can interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cobalt-silver include other metal nanoparticles such as gold-silver, copper-silver, and zinc-silver nanoparticles . These compounds share some properties with cobalt-silver, such as antimicrobial activity and catalytic properties.
Uniqueness: What sets cobalt-silver compounds apart is their unique combination of magnetic and antimicrobial properties . This makes them particularly valuable in applications where both properties are required, such as in magnetic resonance imaging and antimicrobial coatings .
Conclusion
Cobalt-silver compounds are versatile materials with a wide range of applications in scientific research and industry. Their unique combination of properties makes them valuable in various fields, from chemistry and biology to medicine and industry. Understanding their preparation methods, chemical reactions, and mechanisms of action can help further their development and application in new and innovative ways.
Properties
CAS No. |
89088-10-8 |
|---|---|
Molecular Formula |
AgCo |
Molecular Weight |
166.801 g/mol |
IUPAC Name |
cobalt;silver |
InChI |
InChI=1S/Ag.Co |
InChI Key |
SQWDWSANCUIJGW-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)

![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)

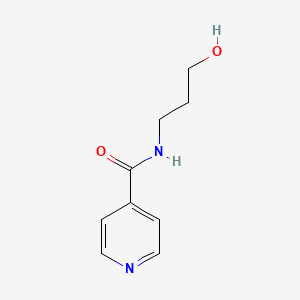

![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)
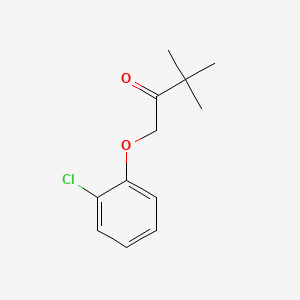
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)
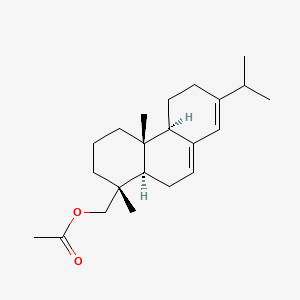
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
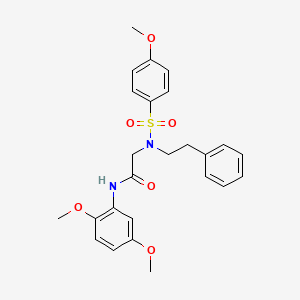
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)
